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Compound of Interest

Compound Name: 4-Chlorophenyl methyl sulfone

Cat. No.: B146403

An in-depth analysis for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure of 4-
Chlorophenyl methyl sulfone, a compound of interest in medicinal chemistry and materials
science. The following sections detail the crystallographic data, key structural features, and the
experimental protocols employed for its characterization, offering valuable insights for
researchers engaged in structural biology and drug design.

Core Crystallographic and Experimental Data

The crystal structure of 4-Chlorophenyl methyl sulfone (C7H7ClO2S) was determined by
single-crystal X-ray diffraction.[1][2] The compound crystallizes in the triclinic space group P-1.
[1][2] The crystallographic and experimental data are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
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Parameter Value
Chemical Formula C7H7CIO2S
Formula Weight 190.64 g/mol
Crystal System Triclinic
Space Group P-1

a (A) 5.429(1)[1][2]
b (A) 6.995(1)[1][2]
c (A 10.952(2)[1][2]
a (%) 95.27(1)[1][2]
B 94.31()[1][2]
y (®) 90.64(1)[1][2]
Volume (A3) 412.9(1)[1][2]
Z 2[1][2]
Temperature (K) 293[1][2]

Wavelength (A)

0.71073[1][2]

Calculated Density (g/cm3)

1.533[1][2]

Absorption Coefficient (mm~1)

0.659[1][2]

Crystal Size (mm)

0.14 x 0.18 x 0.30[1][2]

Reflections Collected

2493[1][2]

Independent Reflections

1201[1][2]

R-int

Not Reported

Final R indices [I > 20(1)]

R1 =0.052, wR2 = 0.054

R indices (all data)

Not Reported

Goodness-of-fit on F2

Not Reported
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Table 2: Selected Bond Lengths (A)

Bond Length (A)
CIl-C(4) 1.743(5)[1][2]
S-0(1) 1.438(5)[1][2]
S-0(2) 1.442(3)[1][2]
S-C(1) 1.774(5)[1][2]
S-C(7) 1.752(5)[1][2]
C(1)-C(2) 1.380(7)
C(1)-C(6) 1.380(7)
C(2)-C(3) 1.380(7)
C(3)-C(4) 1.380(7)
C(4)-C(5) 1.380(7)
C(5)-C(6) 1.380(7)

Table 3: Selected Bond Angles (°)
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Atoms Angle (°)
0(1)-S-0(2) 118.3(2)[2]
O(1)-S-C(1) 108.3(2)[2]
0(2)-S-C(1) 108.3(2)[2]
O(1)-S-C(7) 108.3(2)
0(2)-S-C(7) 108.3(2)
C(1)-S-C(7) 104.5(2)[2]
C(2)-C(1)-S 120.0(4)
C(6)-C(1)-S 120.0(4)
C(3)-C(4)-Cl 119.5(4)
C(5)-C(4)-Cl 119.5(4)

Experimental Protocols

The determination of the crystal structure of 4-Chlorophenyl methyl sulfone involved the
following key steps:

1. Synthesis and Crystallization: The compound was synthesized, and single crystals suitable
for X-ray diffraction were grown. The specific method of crystallization was not detailed in the
primary literature but typically involves slow evaporation of a saturated solution in an
appropriate solvent.

2. X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The data for
this structure was collected on a Bruker Kappa APEX-II automated diffractometer.[2] The
crystal was kept at a constant temperature of 293 K during data collection. The diffraction data
were collected using Mo Ka radiation (A = 0.71073 A).[1][2] A total of 2493 reflections were
collected.[1][2]

3. Data Processing: The collected diffraction images were processed to yield a set of indexed
reflections with their corresponding intensities. The refinement of the unit cell parameters and
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the primary processing of the experimental reflections were performed using the Bruker SAINT
programs.[1]

4. Structure Solution and Refinement: The crystal structure was solved using direct methods
with the SIR-2011 software package.[1] The structure was then refined by full-matrix least-
squares technigues on F2 in the anisotropic approximation for non-hydrogen atoms.[1] All
hydrogen atoms were located in the difference Fourier maps and were refined as a rigid body.
[1] The final refinement converged to an R-factor (R1) of 0.052 and a weighted R-factor (WR2)
of 0.054 for reflections with | > 2a(l).[1] The complete crystallographic data has been deposited
with the Cambridge Crystallographic Data Centre under the deposition number CCDC 904358.

[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the experimental determination of the crystal
structure of 4-Chlorophenyl methyl sulfone.
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Caption: Experimental workflow for the crystal structure determination of 4-Chlorophenyl
methyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146403?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

